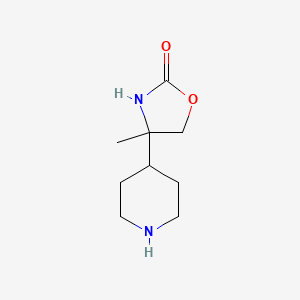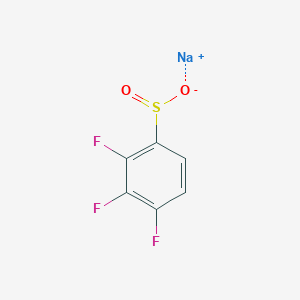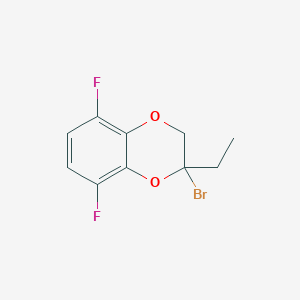![molecular formula C8H13NO2 B13203692 Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B13203692.png)
Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-azabicyclo[410]heptane-1-carboxylate is a bicyclic compound with a unique structure that includes a nitrogen atom within its bicyclic framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate can be achieved through several methods. One common approach involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would likely apply.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to modify the bicyclic structure, potentially opening the ring or reducing double bonds.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the bicyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction could produce alkanes or alkenes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of materials with specialized properties, such as polymers and catalysts.
Wirkmechanismus
The mechanism by which Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bicyclic structure allows for unique interactions with these molecular targets, potentially leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate: Another bicyclic compound with a similar structure but different ring size and substitution pattern.
7-Oxabicyclo[2.2.1]heptane: A bicyclic compound with an oxygen atom in the ring, used in various synthetic applications.
Uniqueness
Methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate is unique due to its specific bicyclic structure and the presence of a nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C8H13NO2 |
|---|---|
Molekulargewicht |
155.19 g/mol |
IUPAC-Name |
methyl 2-azabicyclo[4.1.0]heptane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-5-6(8)3-2-4-9-8/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
QVNCCWHFPDLUHO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C12CC1CCCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-1,2-dihydrospiro[indole-3,3'-oxolane]-2-one](/img/structure/B13203612.png)


amine](/img/structure/B13203627.png)
![N-[3-(Aminomethyl)cyclopentyl]-1-methylcyclopropane-1-carboxamide](/img/structure/B13203632.png)
![3-Methoxy-5-[(propan-2-yloxy)methyl]aniline](/img/structure/B13203645.png)



![methyl N-[(4-aminocyclohexyl)methyl]carbamate](/img/structure/B13203652.png)


![6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-3-carboximidamide](/img/structure/B13203686.png)

